molecular formula C12H11BrN2O2 B8711574 5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide CAS No. 199658-93-0

5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide

Cat. No.: B8711574
CAS No.: 199658-93-0
M. Wt: 295.13 g/mol
InChI Key: VFAWCQFYVZGQBO-UHFFFAOYSA-N
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Description

5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

199658-93-0

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

InChI

InChI=1S/C12H11BrN2O2/c1-15(2)12(17)11(16)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,1-2H3

InChI Key

VFAWCQFYVZGQBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoindole (15.85 g, 81 mmol) in tetrahydrofuran (80 ml) at 0-5° C. under an atmosphere of nitrogen was added oxalyl chloride (7.76 ml 89 mmol) dropwise, maintaining the temperature below 5° C. The cloudy solution was then warmed to ambient temperature and stirred for 30 min, before being re-cooled to 0-5° C. The solution was then saturated with anhydrous dimethylamine for 30 min, which resulted in formation of a yellow precipitate. The slurry was then warmed to ambient temperature and diluted with demineralised water (100 ml) before being extracted with dichloromethane (3×50 ml). The organic extracts were combined and evaporated in vacuo to give a white solid. This was slurried in a mixture of ethyl acetate:hexane (1:1) (40 ml) for 8 hr and then filtered in vacuo to give the subtitle compound (20.28 g, 85%) as a white solid. m.p. 189-190° C.
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
85%

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